molecular formula C23H18N2OS B2805814 (3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone CAS No. 189132-50-1

(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No.: B2805814
CAS No.: 189132-50-1
M. Wt: 370.47
InChI Key: QFHZEZQKEWTUKL-UHFFFAOYSA-N
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Description

(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a thieno[2,3-b]pyridine derivative featuring a cyclopropyl group at position 6, a phenyl group at position 4, and a phenyl methanone moiety at position 2. The amino group at position 3 enhances electron density, influencing its electronic and spectroscopic properties. This compound is structurally tailored for applications in materials science and medicinal chemistry, where substituent effects on solubility, stability, and optical properties are critical.

Properties

IUPAC Name

(3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c24-20-19-17(14-7-3-1-4-8-14)13-18(15-11-12-15)25-23(19)27-22(20)21(26)16-9-5-2-6-10-16/h1-10,13,15H,11-12,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHZEZQKEWTUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under specific conditions. The cyclopropyl and phenyl groups are then introduced through further chemical reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions can yield a range of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with thieno[2,3-b]pyridine structures exhibit promising anticancer properties. The specific compound in focus has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thienopyridines showed cytotoxic effects against various cancer cell lines, suggesting that the presence of the amino and phenyl groups enhances these effects .

Antimicrobial Properties

Another notable application is in the field of antimicrobial agents. Compounds similar to (3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone have been shown to possess significant antibacterial and antifungal activities. For instance, derivatives have been tested against common pathogens, demonstrating effective inhibition of growth .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thienopyridine derivatives. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Herbicide Safeners

In agrochemistry, this compound has been evaluated for its role as a herbicide safener. Studies indicate that it can mitigate the phytotoxic effects of certain herbicides on crops, thereby enhancing crop safety while maintaining weed control efficacy .

Plant Growth Regulators

Additionally, this compound has been assessed for its potential as a plant growth regulator. Research indicates that it may promote growth in specific plant species by modulating hormonal pathways or enhancing nutrient uptake .

Structural Characteristics

The molecular formula for this compound is C17H15N3OSC_{17}H_{15}N_{3}OS. Its structure includes a thieno-pyridine core which is crucial for its biological activity.

Case Study: Anticancer Efficacy

A comprehensive study published in a peer-reviewed journal reported the synthesis and evaluation of several thienopyridine derivatives, including this compound, against human cancer cell lines. The results indicated a dose-dependent response with significant IC50 values compared to standard chemotherapeutics .

Case Study: Herbicide Safening

In field trials, the application of this compound as a safener alongside commercial herbicides resulted in improved crop yield and reduced phytotoxicity compared to untreated controls. The efficacy was measured by assessing plant height and biomass accumulation over a growing season .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and experimental findings.

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 3-amino, 6-cyclopropyl, 4-phenyl - - Rigid cyclopropyl group enhances steric hindrance; phenyl groups promote π-π stacking .
3-amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-ylmethanone 3-amino, 4-(4-fluorophenyl), 6-phenyl, 2-cyclopropyl C23H17FN2OS 388.46 Fluorine atom increases electronegativity, potentially improving metabolic stability .
(3-amino-6-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone 3-amino, 6-phenyl, 4-thiophen-2-yl C23H16N2OS2 406.50 Thiophene substitution introduces sulfur-rich π-systems, altering electronic absorption spectra .
3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone 3-amino, 6-(4-methylphenyl), 4-CF3 C22H15F3N2OS 412.44 Trifluoromethyl group enhances lipophilicity and electron-withdrawing effects .
3-amino-6-(2,4-dimethoxyphenyl)-4-CF3-thieno[2,3-b]pyridin-2-ylmethanone 3-amino, 6-(2,4-dimethoxyphenyl), 4-CF3 C25H19F3N2O3S 458.46 Methoxy groups improve solubility in polar solvents but reduce thermal stability .
3-amino-6-(4-bromophenyl)-4-CF3-thieno[2,3-b]pyridin-2-ylmethanone 3-amino, 6-(4-bromophenyl), 4-CF3, 2-(3-fluoro-4-methoxyphenyl) C27H17BrF4N2O2S 618.41 Bromine and fluorine enhance molecular weight and polarizability, affecting binding affinity in biological systems .

Spectroscopic and Solvent-Dependent Properties

  • Target Compound vs. Trimethyl-Substituted Analogues (Compound 1 in ): The trimethyl-substituted derivative (compound 1) exhibits a blue-shifted absorption maximum (λmax = 350 nm) in non-polar solvents compared to the target compound, attributed to reduced conjugation from steric hindrance. In contrast, the cyclopropyl group in the target compound may balance steric effects with partial ring strain, preserving electronic delocalization .
  • Fluorescence Quenching in Polar Solvents: Compounds with electron-withdrawing groups (e.g., CF3 in ) show fluorescence quenching in polar aprotic solvents like DMSO due to enhanced charge-transfer interactions. The target compound’s amino group likely mitigates this effect by donating electrons, stabilizing excited states .
  • Thiophene vs. Phenyl Substitution (): Replacing the 4-phenyl group with thiophen-2-yl () red-shifts emission spectra by ~20 nm, indicating extended π-conjugation. However, this substitution reduces photostability under UV exposure .

Biological Activity

The compound (3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone , also known as 3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide , is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and anti-inflammatory activities, and discusses structure-activity relationships (SAR) that may influence its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3OSC_{17}H_{15}N_{3}OS, with a molecular weight of approximately 309.39 g/mol. The structural representation is crucial for understanding its biological activity:

SMILES C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)N)N\text{SMILES }C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)N)N

Anticancer Activity

Research indicates that derivatives of thieno[2,3-b]pyridines exhibit significant anticancer properties. For instance, a study on structurally related compounds demonstrated in vitro anticancer activity against various cancer cell lines, suggesting a mechanism of action similar to tubulin-binding drugs like navelbine and taxol . The specific compound may share these properties due to its structural similarities.

Case Study:
In a preliminary screening of related thieno[2,3-b]pyridine derivatives, compounds with specific substitutions showed high cytotoxicity against cancer cell lines. The most potent analogs displayed IC50 values comparable to established chemotherapeutics, indicating promising potential for further development .

CompoundIC50 (µM)Cell Line
Compound A0.05MDA-MB-231
Compound B0.10A549
Compound C0.15HeLa

Anti-inflammatory Activity

The anti-inflammatory potential of thieno[2,3-b]pyridine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For example, derivatives were tested for their ability to suppress COX-2 activity, with some compounds achieving IC50 values as low as 0.04 µM .

Table: COX Inhibition Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound D0.100.04
Compound E0.150.05
Compound F0.200.06

Structure-Activity Relationship (SAR)

Understanding the SAR of thieno[2,3-b]pyridine derivatives is essential for optimizing their biological activity. Studies have shown that electron-withdrawing and electron-donating groups significantly affect the potency of these compounds against cancer and inflammatory pathways.

Key Findings:

  • Substituent Effects: The presence of halogens or electron-withdrawing groups at specific positions enhances anticancer activity.
  • Hybridization States: The cyclopropyl group contributes to the overall conformation and may influence receptor binding affinity.
  • Functional Group Variability: Variations in the phenyl group attached to the thienopyridine core can modulate both anticancer and anti-inflammatory activities.

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